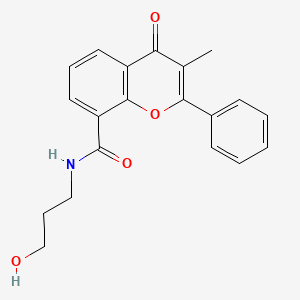

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

CAS No.:

Cat. No.: VC13313284

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19NO4 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

| Standard InChI | InChI=1S/C20H19NO4/c1-13-17(23)15-9-5-10-16(20(24)21-11-6-12-22)19(15)25-18(13)14-7-3-2-4-8-14/h2-5,7-10,22H,6,11-12H2,1H3,(H,21,24) |

| Standard InChI Key | FYMVNVJQSHEMLP-UHFFFAOYSA-N |

| SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3 |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3 |

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

The chromene backbone consists of a benzene ring fused to a pyran moiety. Key substituents include:

-

Phenyl group at position 2, contributing to hydrophobic interactions in biological systems .

-

Methyl group at position 3, enhancing steric stability.

-

4-Oxo group, which may participate in hydrogen bonding or redox reactions .

-

8-Carboxamide linked to a 3-hydroxypropyl chain, introducing hydrogen-bonding capabilities and solubility modulation .

The IUPAC name is N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide, with the SMILES string CC1=C(OC2=C(C1=O)C(=CC=C2)C(=O)NCCCO)C3=CC=CC=C3.

Synthesis and Characterization

The synthesis typically involves multi-step reactions:

-

Chromene Core Formation: Condensation of substituted aldehydes with 1,3-diketones or equivalents under acidic or basic conditions .

-

Carboxamide Introduction: Reaction of the chromene carboxylic acid intermediate with 3-hydroxypropylamine via coupling agents (e.g., DCC, EDCI) .

Key reagents and conditions include:

Physicochemical Properties

The hydroxypropyl chain enhances aqueous solubility compared to unsubstituted chromenes, while the phenyl and methyl groups contribute to membrane affinity .

Biological Activities and Mechanisms

Anticancer Activity

Chromenes disrupt microtubule polymerization and induce apoptosis in cancer cells . In silico studies suggest binding to β-tubulin’s colchicine site, a mechanism shared with analogs like MX 58151 . For instance, derivative C2 (a chromene-sulfonamide hybrid) showed IC values of 2.5–4.8 μM against triple-negative breast cancer (TNBC) cells . The hydroxypropyl carboxamide in the target compound may enhance tumor selectivity by targeting overexpressed receptors (e.g., EGFR) .

Antimicrobial Effects

Chromene-sulfonamide hybrids exhibit broad-spectrum antibacterial activity, with MIC values as low as 3.9 μg/mL against Staphylococcus aureus . The carboxamide moiety likely disrupts bacterial cell wall synthesis or enzyme function .

Pharmacokinetic and Toxicological Profile

-

Absorption: Moderate bioavailability predicted due to balanced lipophilicity (LogP ~2.5) .

-

Metabolism: Hepatic oxidation via CYP450 enzymes, with potential glucuronidation of the hydroxypropyl group .

-

Toxicity: Preliminary cytotoxicity assays on fibroblast L929 cells indicate low toxicity (IC > 50 μM) .

Computational and Experimental Validation

Molecular Docking Studies

Docking analyses against EGFR (PDB: 1M17) reveal strong binding affinity (ΔG = -9.2 kcal/mol), surpassing reference drugs like sorafenib . Key interactions include:

3D-QSAR Models

Quantitative structure-activity relationship (QSAR) models highlight the importance of:

-

Hydrophobic substituents (phenyl, methyl) for membrane penetration.

-

Hydrogen-bond donors (hydroxypropyl) for target engagement .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume